molecular formula C8H6ClF3O B1404434 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene CAS No. 1404194-07-5

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene

Cat. No.: B1404434
CAS No.: 1404194-07-5
M. Wt: 210.58 g/mol
InChI Key: UHUKIWDLLSCKLR-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene can be achieved through several methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride in the presence of a catalyst. This process yields a chlorodifluoromethoxy phenyl compound, which can then be nitrated using mixed acids to produce 4-[Chloro(difluoro)methoxy] nitrobenzene. Finally, hydrogenation of the nitro compound results in the desired this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-4-6(2-3-7(5)10)13-8(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKIWDLLSCKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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